Shortest Side Chain Among Plakortones A–F Drives Differential Biological Annotation
Plakortone E possesses an 8-carbon side chain, the shortest in the plakortone A–F series. Plakortones A and B have more complex side chains (up to 12 carbons), while plakortone D bears an 11-carbon chain [1]. This structural truncation correlates with a major functional divergence: plakortones A–D (longer side chains) are documented activators of cardiac SR-Ca²⁺-ATPase, whereas plakortones E and F (shorter side chains) have not been reported to activate SERCA and were instead characterized solely by WEHI 164 murine fibrosarcoma cytotoxicity [2]. The side-chain length thus serves as a structural discriminant for biological mechanism selection.
| Evidence Dimension | Side-chain carbon length and associated biological activity profile |
|---|---|
| Target Compound Data | C8 side chain; cytotoxic (WEHI 164 fibrosarcoma); no SERCA activation reported |
| Comparator Or Baseline | Plakortone D: C11 side chain; SERCA activation (most active in class); plakortone B: C12 side chain; SERCA activation and cytotoxicity |
| Quantified Difference | Side chain shorter by 3–4 carbons vs. plakortones B and D; biological annotation shifts from SERCA activator to exclusively cytotoxic |
| Conditions | Comparative structural analysis from isolation papers and synthetic studies; SERCA activity from Patil et al. 1996; cytotoxicity from Cafieri et al. 1999 |
Why This Matters
Researchers procuring a plakortone for cardiac SERCA target engagement must avoid plakortone E, while those seeking a compact cytotoxic furanolactone scaffold for medicinal chemistry optimization should select it over longer-chain congeners.
- [1] Rahm, F.; Hayes, P. Y.; Kitching, W. Metabolites from Marine Sponges of the Genus Plakortis. Heterocycles 2004, 64, 523–575. View Source
- [2] Cafieri, F.; Fattorusso, E.; Taglialatela-Scafati, O.; Di Rosa, M.; Ianaro, A. Tetrahedron 1999, 55, 13831–13840; Patil, A. D. et al. Tetrahedron 1996, 52, 377–394. View Source
